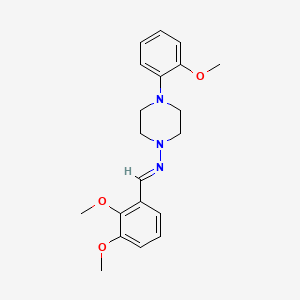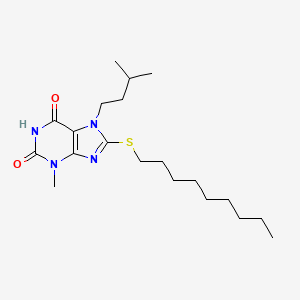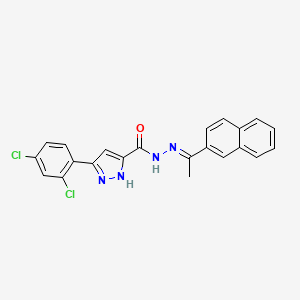
Benzene, 1,4-dichloro-2,3,5,6-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,4-dichloro-2,3,5,6-tetramethyl-: is an organic compound with the molecular formula C10H12Cl2 . It is a derivative of benzene, where four methyl groups and two chlorine atoms are substituted on the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-dichloro-2,3,5,6-tetramethyl- typically involves the chlorination of 1,2,4,5-tetramethylbenzene. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride, often with a catalyst like ferric chloride to facilitate the reaction. The reaction conditions usually include elevated temperatures and controlled environments to ensure selective chlorination at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzene, 1,4-dichloro-2,3,5,6-tetramethyl- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the removal of chlorine atoms and the formation of tetramethylbenzene.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Nucleophiles like hydroxide ions, amines, often in polar solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Tetramethylbenzene.
Substitution: Hydroxylated or aminated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Benzene, 1,4-dichloro-2,3,5,6-tetramethyl- is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of more complex aromatic compounds and is used in the study of reaction mechanisms and kinetics .
Biology and Medicine: In biological research, this compound is used to study the effects of chlorinated aromatic compounds on biological systems. It is also investigated for its potential use in drug development and as a model compound for studying the metabolism of chlorinated aromatics .
Industry: Industrially, Benzene, 1,4-dichloro-2,3,5,6-tetramethyl- is used in the production of specialty chemicals, including dyes, pigments, and polymers. It is also used as a solvent and in the formulation of certain pesticides .
Mecanismo De Acción
The mechanism of action of Benzene, 1,4-dichloro-2,3,5,6-tetramethyl- involves its interaction with various molecular targets. The chlorine atoms and methyl groups on the benzene ring influence its reactivity and interaction with enzymes and receptors. The compound can undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular macromolecules, potentially causing biological effects .
Comparación Con Compuestos Similares
1,2,4,5-Tetramethylbenzene: Similar structure but lacks chlorine atoms.
1,4-Dichlorobenzene: Similar structure but lacks methyl groups.
2,3,5,6-Tetramethylbenzene: Similar structure but lacks chlorine atoms.
Uniqueness: Benzene, 1,4-dichloro-2,3,5,6-tetramethyl- is unique due to the presence of both chlorine atoms and methyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and specific interactions with biological targets, making it valuable in various research and industrial applications .
Propiedades
Número CAS |
1967-89-1 |
|---|---|
Fórmula molecular |
C10H12Cl2 |
Peso molecular |
203.10 g/mol |
Nombre IUPAC |
1,4-dichloro-2,3,5,6-tetramethylbenzene |
InChI |
InChI=1S/C10H12Cl2/c1-5-6(2)10(12)8(4)7(3)9(5)11/h1-4H3 |
Clave InChI |
PTIQIITULDNGAF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1Cl)C)C)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl (2E)-2-[4-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11991008.png)
![[(5-Methyl-2-thienyl)methylene]methane-1,1-dicarbonitrile](/img/structure/B11991009.png)




![(5E)-5-{[5-(2,4-Dichlorophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11991044.png)
![2-Ethyl-1-(hexadecylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11991047.png)

![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11991050.png)



